Product packaging for Nortopsentin A(Cat. No.:CAS No. 134029-43-9)

Nortopsentin A

Cat. No.: B138294
CAS No.: 134029-43-9
M. Wt: 456.1 g/mol
InChI Key: BIGUXWQKCPFOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nortopsentin A is a bis-indolyl imidazole alkaloid originally isolated from the deep-sea sponge Spongosorites ruetzleri . It serves as a promising lead compound in biomedical research due to its diverse biological activities. This marine natural product has demonstrated significant in vitro cytotoxic activity against P388 murine leukemia cells . Its structural core has inspired the synthesis of numerous analogs, with research indicating potent antitumor effects against a broad panel of human cancer cell lines, including those derived from leukemia, colon, CNS, breast, and ovarian cancers . Certain derivatives have been shown to induce cell cycle arrest and inhibit cyclin-dependent kinase 1 (CDK1), a key regulator of cell division . Beyond oncology, this compound exhibits antiplasmodial properties , inhibiting the growth of both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains, the parasite responsible for malaria . Studies suggest it acts by disrupting parasite development at the trophozoite stage, potentially through interference with DNA synthesis . Furthermore, structural analogs of Nortopsentin, particularly thiazole derivatives, have shown potent inhibition of bacterial biofilm formation against pathogens like Staphylococcus aureus without affecting planktonic cell growth, indicating a specific anti-virulence mechanism . The compound also possesses documented antifungal activity against Candida albicans . The provided this compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12Br2N4 B138294 Nortopsentin A CAS No. 134029-43-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134029-43-9

Molecular Formula

C19H12Br2N4

Molecular Weight

456.1 g/mol

IUPAC Name

6-bromo-3-[2-(6-bromo-1H-indol-3-yl)-1H-imidazol-5-yl]-1H-indole

InChI

InChI=1S/C19H12Br2N4/c20-10-1-3-12-14(7-22-16(12)5-10)18-9-24-19(25-18)15-8-23-17-6-11(21)2-4-13(15)17/h1-9,22-23H,(H,24,25)

InChI Key

BIGUXWQKCPFOAH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)NC=C2C3=CN=C(N3)C4=CNC5=C4C=CC(=C5)Br

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2C3=CN=C(N3)C4=CNC5=C4C=CC(=C5)Br

Other CAS No.

134029-43-9

Origin of Product

United States

Chemical Profile

Structure and Properties

Nortopsentin A is a bis-indole alkaloid with a unique chemical structure. It features a central imidazole (B134444) ring connected to two 6-bromo-1H-indole units. ontosight.ai This specific arrangement of atoms gives this compound its distinct chemical and physical properties.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₁₂Br₂N₄ nih.gov
Molecular Weight456.1 g/mol nih.gov
IUPAC Name6-bromo-3-[2-(6-bromo-1H-indol-3-yl)-1H-imidazol-5-yl]-1H-indole nih.gov
InChIInChI=1S/C19H12Br2N4/c22-9-1-2-10(15-13(9)5-20-15)17-7-24-19(25-17)16-6-21-14-4-3-8(23)11(14)12(16)18/h1-7,20-21H,(H,24,25) nih.gov
Canonical SMILESC1=CC2=C(C=C1Br)C(=CN2)C3=CN=C(N3)C4=CNC5=C4C=C(C=C5)Br nih.gov

Biosynthesis

The biosynthesis of bis-indole alkaloids like this compound originates from two molecules of the amino acid L-tryptophan. nih.gov While the precise enzymatic pathway for this compound has not been fully elucidated, it is proposed to be distinct from other well-characterized bis-indole biosynthetic pathways, such as that of violacein. nih.gov The formation of the central imidazole ring is a key step, likely involving the condensation of two tryptophan-derived intermediates. The presence of bromine atoms on the indole (B1671886) rings suggests the involvement of a halogenase enzyme in the biosynthetic pathway.

Biosynthesis and Biogenetic Hypotheses

Proposed Biosynthetic Pathways of Nortopsentin A

The biosynthesis of this compound is believed to originate from the amino acid L-tryptophan. nih.goveur.nlwikipedia.orgfrontiersin.org Bis-indole alkaloids are typically formed through the dimerization of two tryptophan-derived units. nih.govresearchgate.net For this compound, this process involves several key hypothetical steps.

A plausible proposed pathway begins with the bromination of L-tryptophan to form 6-bromo-L-tryptophan. The indole (B1671886) nucleus of tryptophan is an electron-rich system, making it susceptible to electrophilic substitution, a common reaction in the biosynthesis of indole alkaloids. nih.gov Following this, two molecules of a 6-bromoindole (B116670) precursor, likely derived from 6-bromo-L-tryptophan, are coupled to form the central imidazole (B134444) ring.

One proposed mechanism for the formation of the bis(indolyl)imidazole core, inspired by biomimetic chemical syntheses, involves the condensation of two different indole-derived intermediates. youtube.com A hypothetical route could involve the reaction between an indole-3-carboximidamide derivative and an indole-3-glyoxal or a similar 2-oxo-indole derivative. The indole-3-carboximidamide itself is a rare structural motif found in other marine natural products. acs.org The condensation and subsequent cyclization of these two units would lead to the formation of the 2,4-disubstituted imidazole ring characteristic of this compound. nih.gov Unlike some other bis-indole alkaloids, the biosynthesis of this compound appears to retain all the nitrogen atoms from its precursors, suggesting a distinct enzymatic process. nih.gov

Table 1: Proposed Precursors and Intermediates in this compound Biosynthesis

Precursor/IntermediateProposed Role
L-TryptophanPrimary building block for the indole moieties. nih.govnih.gov
6-Bromo-L-tryptophanHalogenated precursor leading to the bromoindole units.
6-Bromoindole-3-glyoxalA hypothetical keto-aldehyde intermediate.
6-Bromoindole-3-carboximidamideA hypothetical amidine-containing intermediate for cyclization. acs.org

Enzymatic Machinery Involved in Imidazole and Indole Moiety Assembly

The specific enzymes that catalyze the biosynthesis of this compound in marine sponges like Spongosorites ruetzleri have not yet been isolated and characterized. nih.govmdpi.com However, based on the proposed biosynthetic pathway and knowledge from other microbial alkaloid syntheses, the classes of enzymes likely involved can be inferred.

Halogenases: The presence of bromine atoms on both indole rings strongly suggests the involvement of one or more halogenase enzymes. These enzymes would be responsible for the regioselective bromination of the tryptophan or indole precursor at the C-6 position. researchgate.net

Oxidoreductases: The formation of the proposed keto-aldehyde and amidine intermediates from tryptophan would require a series of oxidation and reduction reactions, likely catalyzed by various oxidoreductases, such as flavin-dependent oxidases or cytochrome P450 monooxygenases. youtube.com

Synthetases/Ligases: The key step of constructing the imidazole ring by joining the two indole precursors would require a specific synthetase or ligase. This enzyme would catalyze the C-N bond formations necessary for ring closure. It is possible that this occurs through a pathway independent of Non-Ribosomal Peptide Synthetases (NRPSs), which are commonly involved in the synthesis of other peptide-derived natural products. nih.govmdpi.comresearchgate.net The enzymes would need to recognize the specific indole-derived substrates and facilitate their condensation and cyclization.

The study of chemoenzymatic synthesis of related indole alkaloids has shown that enzymes like prenyltransferases can modify indole rings, highlighting the diverse enzymatic toolkit available in nature for constructing such complex molecules. mdpi.comgeorgiasouthern.edu

Ecological Role and Chemical Communication

This compound is believed to play a significant role in the chemical ecology of the producing sponge. researchgate.netresearchgate.net Sponges are sessile, soft-bodied marine invertebrates that often lack physical defenses, making them reliant on chemical strategies to survive. georgiasouthern.eduresearchgate.netmdpi.com They produce a vast arsenal (B13267) of secondary metabolites that serve as powerful deterrents against predators, pathogens, and fouling organisms. researchgate.netresearchgate.net

The documented biological activities of this compound provide strong evidence for its function as a chemical defense agent. cdnsciencepub.com Its potent antifungal and cytotoxic properties likely protect the sponge from microbial infections and deter predation by fish and other marine animals. nih.govmdpi.comresearchgate.net The production of such toxic compounds is a key survival strategy, allowing sponges to thrive in competitive benthic ecosystems. georgiasouthern.educdnsciencepub.com The anti-inflammatory activity also noted in laboratory studies may be related to the sponge's own immune response regulation or interaction with its microbial symbionts. researchgate.net

Table 2: Reported Biological Activities of this compound

Activity TypeTarget Organism/Cell LineObservationCitation(s)
AntifungalCandida albicansActive, with a reported MIC value of 3.1 µM. mdpi.com
CytotoxicP388 murine leukemia cellsActive, with a reported IC50 value of 7.6 µM. nih.govmdpi.com
Anti-inflammatoryPMA-induced edema in mouse earsDisplayed significant inhibition percentage (98.1%). mdpi.com

Chemical Synthesis

Total Synthesis Strategies for Nortopsentin A and Related Congeners

The total synthesis of this compound and its relatives, such as Nortopsentins B and C, which share the characteristic 2,4-bis-indolyl-imidazole skeleton, has been achieved through several innovative approaches. rsc.orgmdpi.comnih.gov These strategies are critical for confirming the structure of the natural products and providing access to larger quantities for biological evaluation.

The central 2,4-bis(3'-indolyl)imidazole core is the defining feature of this compound. Several methodologies have been developed to construct this heterocyclic scaffold.

The first total syntheses of this compound, B, and C were accomplished through a convergent approach centered on palladium-catalyzed cross-coupling reactions. rsc.org The key reaction was a Suzuki-Miyaura cross-coupling of a tri-halogenated imidazole (B134444) derivative with an N-protected indole-3-boronic acid. rsc.org This method allowed for the sequential introduction of the two indole (B1671886) moieties onto the central imidazole ring. rsc.org

An alternative, non-cross-coupling approach has also been reported for the synthesis of Nortopsentin B. This method involves the thermal condensation of a nitrile with an α-amino-ketone fragment , followed by cyclization and aromatization at high temperatures to furnish the imidazole core. rsc.org

Another effective methodology for constructing the 2,4-disubstituted imidazole ring involves a two-step process under microwave irradiation. thieme-connect.com This regioselective synthesis is based on the reaction of α-azidoacetyl indoles with carboxylic acids in the presence of a phosphine, which forms a ketoamide intermediate. This intermediate is then cyclized with ammonium (B1175870) acetate (B1210297) as an ammonia (B1221849) source to yield the 2,4-bis(3-indolyl)imidazole scaffold. thieme-connect.com This method was successfully used to synthesize 2,4-bis(3-indolyl)imidazole, a close analogue of this compound. thieme-connect.com

For the related congener Nortopsentin D, which possesses a more complex imidazolinone core, a key construction method involved the condensation of dione (B5365651) and amidine fragments followed by a Pinacol-like rearrangement to generate the final core structure. youtube.comnsf.govnih.gov

Stereochemistry refers to the 3D arrangement of atoms in a molecule. The control of stereochemistry is a fundamental aspect of modern organic synthesis, particularly for chiral molecules that can exist as different enantiomers or diastereomers.

This compound is an achiral molecule , meaning it does not have a stereocenter and is superimposable on its mirror image. nih.gov As a result, its total synthesis does not require any steps for stereochemical control.

However, stereochemistry is a critical consideration in the synthesis of other, more complex members of the broader bis-indole alkaloid family. For instance, the Spongosoritins are related natural products that contain a stereocenter at the C-2 position of their imidazolinone core, and the absolute configuration was determined to be (2R) through computational and spectroscopic methods. rsc.org Similarly, the first enantioselective total synthesis of (S)-Spongotine A was crucial in establishing its previously unknown absolute configuration. rsc.org The synthesis of certain antimalarial nortopsentin analogues also showed that the biological activity was dependent on the stereochemistry, with one enantiomer being significantly more potent. researchgate.net These examples highlight the importance of stereochemical control in the synthesis of related, but structurally more complex, natural products and their derivatives.

Design and Synthesis of this compound Analogues and Derivatives

The nortopsentin scaffold has served as a valuable template for medicinal chemists to design and synthesize a wide array of analogues. These structural modifications are aimed at improving potency, selectivity, and pharmacokinetic properties. The two main areas of modification have been the central imidazole ring and the peripheral indole units. mdpi.comnih.gov

A major strategy in the diversification of nortopsentin has been the replacement of the central imidazole ring with other five-membered heterocyclic systems. researchgate.netresearchgate.net This bioisosteric replacement can significantly alter the electronic properties, geometry, and hydrogen bonding capabilities of the molecule. Synthetic analogues have been prepared where the imidazole core is substituted with:

Thiazole (B1198619) nih.gov

Thiophene (B33073) researchgate.net

Pyrazole nih.govresearchgate.net

Furan researchgate.net

Isoxazole researchgate.net

Pyrrole researchgate.net

Pyridine (B92270) nih.gov

1,2,4-Oxadiazole (B8745197) researchgate.net

These modifications have led to compounds with a range of biological activities, demonstrating the versatility of the bis-indolyl pharmacophore. researchgate.netresearchgate.net

In addition to modifying the central core, researchers have also explored the structural diversification of the two indole rings. These modifications aim to probe the specific interactions of these moieties with biological targets.

One common approach is the replacement of one of the indole units with other aromatic or heteroaromatic systems. For example, analogues have been synthesized where an indole ring is replaced by:

A substituted phenyl moiety nih.gov

A 7-azaindole (B17877) moiety researchgate.netnih.gov

These changes allow for the exploration of how nitrogen placement within the aromatic system affects biological activity. The synthesis of these hybrid molecules often employs similar strategies to the parent compounds, such as using α-bromoacetyl derivatives of azaindoles in Hantzsch-type reactions to form thiazole-based analogues. nih.gov

Structure Activity Relationship Sar Studies

Influence of Imidazole (B134444) Core Modifications on Bioactivity Profiles

A primary strategy in the SAR exploration of nortopsentins involves the replacement of the central imidazole ring with other five- or six-membered heterocyclic systems. mdpi.com This approach has yielded a diverse library of analogues with significantly varied bioactivity profiles, demonstrating the critical role of the core structure.

Numerous analogues have been synthesized where the imidazole moiety is substituted with heterocycles such as thiazole (B1198619), thiophene (B33073), pyrazole, furan, isoxazole, pyrrole, and 1,2,4-thiadiazole. mdpi.comresearchgate.net Many of these derivatives have shown potent antiproliferative activity against a wide array of human tumor cell lines, often with GI50 values in the micromolar to submicromolar range. mdpi.commdpi.com For instance, bis-indolyl-thiophene derivatives were evaluated by the National Cancer Institute (NCI), with one compound demonstrating GI50 values between 0.34 and 19.0 µM across approximately 60 cancer cell lines. mdpi.com Thiazole-based analogues have proven particularly effective, with some derivatives exhibiting potent cytotoxicity against leukemia and pancreatic carcinoma cell lines. mdpi.comunipa.it

The replacement of the imidazole with a 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) ring has also been explored. mdpi.com In a study targeting pancreatic ductal adenocarcinoma (PDAC) cell lines, the most active 1,3,4-oxadiazole and 1,3,4-thiadiazole analogues displayed IC50 values in the submicromolar to micromolar range. mdpi.com Specifically, a bromo-substituted 1,3,4-oxadiazole emerged as a highly potent compound against prostate (DU145) and cervical (HeLa) cancer cell lines, with an IC50 value of 20 nM. mdpi.com Similarly, replacing the imidazole with a pyridine (B92270) ring has led to bis-indolylpyridinedicarbonitrile compounds with potent cytotoxic activity (IC50 = 2.6-8.8 μM) against the HCT-116 cell line. nih.gov

These findings underscore that while the bis-indolyl structural motif is a key pharmacophore, the nature of the central heterocyclic linker is a major determinant of the compound's potency and spectrum of activity.

Table 1: Bioactivity of Nortopsentin Analogues with Modified Heterocyclic Cores
Core ModificationExample Compound TypeObserved BioactivityReported IC50/GI50 ValuesReference
ThiopheneBis-indolyl-thiopheneAntiproliferative against ~60 cancer cell lines0.34–19.0 µM mdpi.com
ThiazoleBis-indolyl-thiazoleCytotoxic against leukemia subpanel0.24–2.13 µM mdpi.com
1,3,4-OxadiazoleBromo-substituted bis-indolyl-1,3,4-oxadiazoleCytotoxic against prostate (DU145) and cervical (HeLa) cancer20 nM mdpi.com
1,3,4-ThiadiazoleBis-indolyl-1,3,4-thiadiazoleAntiproliferative against pancreatic cancer cell lines1.9–10.6 µM mdpi.com
PyrazoleBis-indolyl-pyrazoleAntiproliferative against most human cell linesMG_MID = 3.23 µM for chloro-substituted derivative mdpi.com
PyridineBis-indolylpyridinedicarbonitrileCytotoxic against HCT-116 cell line2.6–8.8 µM nih.gov

Impact of Indole (B1671886) Ring Substituents and Linker Variations on Activity

Modifications to the peripheral indole rings and the nature of the linker connecting them to the central core are crucial for modulating the biological activity of Nortopsentin A analogues. SAR studies have shown that substituents on the indole nucleus can significantly enhance potency and alter selectivity. unipa.it

For example, substituting one or both indole units with a 7-azaindole (B17877) moiety has been a successful strategy. researchgate.netnih.gov This substitution can create additional hydrogen bonding interactions with biological targets like protein kinases. unipa.it Thiazole analogues bearing a 7-azaindole substitution have shown potent effects against a wide range of cell lines, including diffuse malignant peritoneal mesothelioma, and act as inhibitors of cyclin-dependent kinase 1 (CDK1). nih.gov The introduction of a 5-azaindole (B1197152) ring in place of an indole unit in thiazole-based nortopsentin analogues also resulted in compounds with good antiproliferative activity in the micro- to submicromolar range, particularly against leukemia cell lines. mdpi.com

The type and position of substituents on the indole ring play a critical role. In one study on bis-indolyl-thiazoles, the unsubstituted parent compound was selective for leukemia and ovarian cancer cell lines, whereas derivatives with substituents on the indole ring displayed broader effects against leukemia, colon, CNS, and breast cancer panels, suggesting an increase in potency. unipa.it In a different series of 3-aroylindoles, a methoxy (B1213986) group at the C-6 position of the indole was found to be critical for antitumor activity, while moving it to other positions (C-5, C-7, or C-4) led to reduced or no activity. cbijournal.com

Role of Halogenation in Modulating Biological Effects

The introduction of halogen atoms, particularly bromine, to the indole rings of nortopsentin and its analogues is a recurring theme in the enhancement of bioactivity. mdpi.com The natural products this compound, B, and C are themselves brominated. rsc.orgnih.gov

SAR studies have consistently demonstrated that halogenation is a decisive factor for imparting potent cytotoxicity. mdpi.com For example, in a series of bis-indolyl-1,3,4-oxadiazoles, the bromo-substituted derivative was the most active compound, with nanomolar cytotoxicity against prostate and cervical cancer cells. mdpi.com Similarly, for bis-indolyl-pyrazole analogues, a derivative bearing a chlorine atom was found to be more active than the unsubstituted version. mdpi.com

The positive effect of halogens is attributed to their ability to form halogen bonds and alter the electronic properties of the molecule, which can lead to stronger interactions with biological targets. ump.edu.pl This is exemplified in the comparison between the natural products this compound and its non-halogenated synthetic analogue, sometimes referred to as Nortopsentin D, which is produced by the hydrogenation of the natural compounds. rsc.orgnih.gov The brominated this compound exhibits potent antiplasmodial activity against Plasmodium falciparum (IC50 ~0.4-0.58 µM), whereas the non-halogenated analogues often show reduced activity. rsc.orgresearchgate.net

Table 2: Effect of Halogenation on the Bioactivity of Nortopsentin Analogues
Compound SeriesHalogenation StatusKey FindingReference
Bis-indolyl-1,3,4-oxadiazolesBromo-substitutedMost active in the series with IC50 of 20 nM against DU145 and HeLa cells. mdpi.com mdpi.com
Bis-indolyl-pyrazolesChloro-substitutedMore active than the unsubstituted derivative against a panel of human cell lines. mdpi.com mdpi.com
This compound vs. Synthetic AnalogueBrominated (this compound)Potent antiplasmodial activity (IC50 ~0.4-0.58 µM). rsc.orgresearchgate.net rsc.orgresearchgate.net
Thiazole AnaloguesHalogen (e.g., bromo, fluoro) substitution on indole/azaindoleSubstitution at position 5 with a halogen did not show a clear advantage for anti-biofilm activity. mdpi.com mdpi.com
1,2,4-Oxadiazole (B8745197) AnaloguesBromo- and fluoro-substitutedBromo- and fluoro-substituted derivatives showed potent cytotoxicity (IC50 in submicromolar/micromolar range). nih.gov nih.gov

Effects of N-Substitution on Compound Potency and Selectivity

Modification of the indole nitrogen atoms (N-substitution) is another key strategy for fine-tuning the pharmacological profile of nortopsentin analogues. Studies have shown that N-alkylation can significantly influence both the potency and the selectivity of these compounds. mdpi.com

Early research on nortopsentins revealed that tri- and tetramethylated derivatives of Nortopsentin B exhibited a remarkable improvement in cytotoxicity against P388 murine leukemia cells compared to the parent compound, with IC50 values dropping from 7.8 µM to 0.9 µM and 0.34 µM, respectively. mdpi.com Similarly, the methylated derivative of Nortopsentin E, which was inactive on KB tumor cells, showed high cytotoxicity (IC50 = 0.014 µM) after methylation. unipa.it This suggests that masking the indole N-H proton, which can act as a hydrogen bond donor, can be highly beneficial for activity, possibly by increasing lipophilicity and enhancing cell membrane permeability.

In the development of bis-indolyl-1,3,4-oxadiazoles, N-alkylation was found to promote the selectivity of the compounds towards particular tumor types. mdpi.com Likewise, for thiazole analogues of nortopsentins, replacement of the indole N-H with a methyl group led to derivatives with a significant improvement in cytotoxicity against P388 cells (GI50 values of 0.8–2.1 µM). mdpi.com These findings highlight that N-substitution is a powerful tool for optimizing the anticancer properties of the nortopsentin scaffold.

Computational and In Silico Approaches to SAR Elucidation

Computational and in silico methods are increasingly being used to rationalize the observed SAR and to guide the design of new nortopsentin analogues. nih.govsourceforge.io Molecular docking studies, for example, have been employed to predict the binding modes of these compounds with their biological targets.

For a series of nortopsentin analogues designed as tubulin inhibitors, molecular docking suggested that the compounds could bind to the colchicine (B1669291) binding site on tubulin. nih.gov This provides a structural hypothesis for their mechanism of action and explains how they interfere with microtubule polymerization. In another study, computational modeling was used to identify potential antitumor compounds from medicinal plant extracts, with nortopsentin analogues being relevant to the identified pharmacophores. sourceforge.io

In silico studies also support the SAR findings for kinase inhibitors. The 7-azaindole moiety, often substituted for indole in potent analogues, is known to interact effectively with the hinge region of protein kinases by forming two crucial hydrogen bonds. unipa.it Computational approaches can help in designing derivatives that optimize this interaction. These methods, by providing insights into drug-target interactions at a molecular level, serve as a valuable complement to experimental synthesis and biological testing, accelerating the discovery of novel and more effective nortopsentin-based therapeutic agents.

Biological Activities and Preclinical Mechanistic Investigations in Vitro

Antiproliferative and Antitumor Mechanisms

Nortopsentin A and its synthetic derivatives exhibit potent antiproliferative effects across various cancer cell types through a multifaceted approach that includes disrupting the cell cycle and inducing programmed cell death. unipa.itmdpi.com These mechanisms are central to their potential as anticancer agents.

Cell Cycle Perturbation and Arrest

A hallmark of many effective anticancer drugs is their ability to interfere with the cell division cycle, leading to a halt in proliferation and, ultimately, cell death. Nortopsentin analogues have been shown to effectively induce cell cycle arrest, a critical mechanism in their antitumor activity. researchgate.netresearchgate.netnih.gov

Studies have consistently demonstrated that certain nortopsentin analogues cause an accumulation of cancer cells in the G2/M phase of the cell cycle. mdpi.comnih.govnih.gov For instance, treatment of pancreatic ductal adenocarcinoma (PDAC) cells with a potent analogue resulted in a significant increase in the proportion of cells in the G2/M phase, with a corresponding decrease in the G1 and S phases. nih.gov Specifically, in Suit-2 cells, the percentage of cells in the G2/M phase dramatically increased from 23% to as high as 76% following treatment. nih.gov This G2/M arrest is a common outcome of inhibiting key regulators of mitotic entry. mdpi.comnih.gov

Interestingly, other derivatives have been observed to induce cell cycle arrest at different phases. Some analogues cause an accumulation of cells in the G0/G1 phase, as seen in MCF-7 breast cancer cells. nih.gov Another analogue was found to induce G1 phase arrest in colorectal carcinoma cells by downregulating the expression of CDK2, CDK4, and CDK6. researchgate.net This variability suggests that structural modifications to the nortopsentin scaffold can influence the specific phase of the cell cycle that is targeted.

Apoptosis Induction Pathways

Beyond halting cell proliferation, nortopsentin compounds actively trigger apoptosis, or programmed cell death, a crucial process for eliminating cancerous cells. The pro-apoptotic effects of these compounds have been observed in various cancer cell lines, including colorectal and breast cancer. mdpi.commdpi.com The induction of apoptosis is often characterized by key cellular events such as the externalization of phosphatidylserine (B164497) on the plasma membrane and DNA fragmentation. nih.gov

The apoptotic cascade is orchestrated by a family of proteases known as caspases. Nortopsentin analogues have been shown to activate this cascade. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism. This pathway involves the release of cytochrome c from the mitochondria, which then participates in the formation of the apoptosome. harvard.edu The apoptosome, in turn, activates the initiator caspase, caspase-9. harvard.eduwikipedia.org Once activated, caspase-9 proceeds to activate effector caspases, such as caspase-3 and caspase-7, which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates. mdpi.comharvard.eduwikipedia.orgresearchgate.net

Studies on nortopsentin analogues have demonstrated the activation of this caspase cascade. For example, some derivatives have been shown to induce apoptosis in p388 leukemia cells by increasing the activity of caspase-3 and caspase-9. researchgate.net This activation of key caspases confirms that the apoptotic cell death induced by these compounds is a controlled, programmed process.

Molecular Target Identification and Inhibition

To fully understand the anticancer activity of this compound and its derivatives, researchers have sought to identify their specific molecular targets within cancer cells. This has led to the discovery that these compounds can inhibit key enzymes involved in cell cycle regulation. unipa.itresearchgate.net

A primary molecular target for several potent nortopsentin analogues is Cyclin-Dependent Kinase 1 (CDK1). researchgate.netnih.govnih.gov CDK1, in complex with its regulatory partner cyclin B, is a master regulator of the G2/M transition and entry into mitosis. mdpi.com By inhibiting CDK1, these compounds effectively block cells from proceeding through mitosis, leading to the observed G2/M arrest. nih.govnih.gov

In vitro kinase assays have confirmed the direct inhibitory effect of nortopsentin derivatives on CDK1. Some of the most active thiazole (B1198619) analogues of nortopsentin have demonstrated IC50 values for CDK1 inhibition in the sub-micromolar to micromolar range, comparable to well-established CDK1 inhibitors like roscovitine (B1683857) and purvalanol A. mdpi.comnih.gov For example, specific derivatives have shown IC50 values against CDK1 ranging from 0.64 to 1.14 µM. mdpi.comnih.gov This targeted inhibition of a critical cell cycle kinase underscores the therapeutic potential of the nortopsentin scaffold.

Compound/DerivativeCell LineEffectKey Findings
Nortopsentin Analogue (3b)Pancreatic Ductal Adenocarcinoma (PDAC)G2/M Phase ArrestSignificant increase in G2/M phase cells (from 23% to 76% in Suit-2 cells) with a decrease in G0/G1 and S phases. nih.gov
Nortopsentin Analogues (1k, 1n)MCF-7 (Breast Cancer)G0/G1 Phase ArrestCaused an accumulation of treated cells in the G0/G1 phase of the cell cycle. nih.gov
Nortopsentin Analogue (4i)Colorectal CarcinomaG1 Phase ArrestInduced cell cycle arrest at the G1 phase through downregulation of CDK2, CDK4, and CDK6. researchgate.net
Thiazole Nortopsentin AnaloguesVarious Human Tumor Cell LinesCDK1 InhibitionExhibited potent CDK1 inhibition with IC50 values in the range of 0.64 to 1.14 µM. mdpi.comnih.gov
Nortopsentin Analoguep388 (Leukemia)Apoptosis InductionIncreased the activity of caspase-3 and caspase-9. researchgate.net
Glycogen Synthase Kinase 3 Beta (GSK3β) Inhibition

While direct inhibitory activity of this compound on Glycogen Synthase Kinase 3 Beta (GSK3β) is not extensively documented, several of its synthetic analogues have been identified as potent inhibitors of this enzyme. The driving force behind developing these derivatives is often the role of overexpressed kinases like GSK3β in cancer cell proliferation. unipa.it

Research into Nortopsentin analogues has revealed that specific derivatives can inhibit GSK3β. For instance, a series of analogues bearing an aminopyrazole central ring instead of the imidazole (B134444) moiety demonstrated GSK3β inhibitory activity. mdpi.com One study identified that certain nortopsentin analogues inhibited GSK3β phosphorylation, suggesting this kinase is a potential downstream target. researchgate.net Further investigations into thiazole analogues (derivatives 2c, 2e, and 2m) showed they could inhibit GSK3β, albeit at higher concentrations, with IC50 values of 42.18, 40.18, and 35.68 μM, respectively. mdpi.com

More potent inhibition was observed with aminopyrazole derivatives designed with a Nortopsentin-like scaffold. These compounds showed significant in vitro GSK3β inhibitory activities in the low micromolar range, highlighting the potential for developing Nortopsentin-based therapeutic agents for conditions involving GSK3β dysregulation, such as Alzheimer's disease and other inflammation-associated neurological syndromes. nih.gov

Table 1: In Vitro GSK3β Inhibitory Activities of Nortopsentin Analogues
CompoundIC50 (μM)Reference
Analogue 2c42.18 mdpi.com
Analogue 2e40.18 mdpi.com
Analogue 2m35.68 mdpi.com
Aminopyrazole derivative 24a1.28 ± 0.18 nih.gov
Aminopyrazole derivative 24b1.93 ± 0.22 nih.gov
Aminopyrazole derivative 24c1.76 ± 0.19 nih.gov
Aminopyrazole derivative 25a1.46 ± 0.04 nih.gov
Aminopyrazole derivative 25b1.48 ± 0.30 nih.gov
Glutaminase-1 (GLS-1) Inhibition

The enzyme glutaminase-1 (GLS-1) is overexpressed in several aggressive cancers, making it a key therapeutic target. mdpi.comresearchgate.netnih.gov Through metabolomics-assisted screening of a Nortopsentin-inspired compound library, a novel chemotype acting as a selective GLS-1 inhibitor was identified. researchgate.netnih.gov

One particular butylmorpholino derivative, referred to in studies as compound 2y, demonstrated potent and selective inhibitory activity against GLS-1 with an IC50 value of 3.96 µM. mdpi.comresearchgate.netnih.gov Its selectivity was notable when compared to the GLS-2 isoform, against which it was significantly less potent (IC50 = 12.90 µM). nih.gov This selective inhibition of GLS-1 by the Nortopsentin analogue is believed to be the reason for its selective cytotoxicity towards cancer cells with high GLS-1 expression, such as the Hep G2 liver cancer cell line, while showing minimal effect on cells with low GLS-1 expression like MCF-7. mdpi.com

Table 2: Inhibitory Potency of Nortopsentin Analogue (2y) on Glutaminase Isoforms
EnzymeIC50 (μM)Reference
Glutaminase-1 (GLS-1)3.96 ± 1.05 mdpi.comnih.gov
Glutaminase-2 (GLS-2)12.90 ± 0.87 nih.gov
Focal Adhesion Kinase (FAK) Pathway Modulation

Focal Adhesion Kinase (FAK), a non-receptor protein tyrosine kinase, is a critical mediator of cell adhesion, migration, and survival, and its overexpression is common in various tumors. researchgate.netbiorxiv.org The strategic targeting of FAK is a promising approach for treating resistant cancers like pancreatic ductal adenocarcinoma (PDAC). researchgate.netbiorxiv.org

Research has shown that novel imidazo[2,1-b] mdpi.comontosight.aiasm.orgthiadiazole derivatives, inspired by the Nortopsentin structure, can modulate the FAK pathway. researchgate.netbiorxiv.org Mechanistic studies revealed that these compounds exert their antiproliferative effects by inhibiting the phosphorylation of FAK (also known as PTK2). biorxiv.org This inhibition of the FAK signaling network has been associated with the suppression of tumor cell invasion and the induction of apoptosis. biorxiv.org FAK's role in regulating cell migration and cycle progression is partly mediated by its binding to the death domain of the receptor-interacting protein (RIP). biorxiv.org

Other Enzyme and Protein Targets

Beyond specific kinases, this compound and its analogues interact with a variety of other enzymes and proteins, contributing to their broad spectrum of biological activities.

Cyclin-Dependent Kinase 1 (CDK1): A number of Nortopsentin analogues, particularly those where the imidazole ring is replaced by thiazole or oxadiazole, have been identified as potent inhibitors of CDK1. mdpi.comnih.govnih.gov For example, indolyl-thiazolyl-azaindole derivatives exhibited CDK1 inhibition with IC50 values ranging from 0.64 to 0.89 μM. mdpi.com This inhibition disrupts cell cycle progression, leading to arrest in the G2/M phase and subsequent apoptosis in cancer cells. mdpi.comnih.gov

Nitric Oxide Synthase (NOS): Nortopsentin C and related compounds like Dragmacidin have been found to be inhibitors of neural nitric oxide synthase (bNOS). mdpi.com At a concentration of 50 µM, Nortopsentin C showed a 98.77% inhibition of rat bNOS. mdpi.com

Calcineurin: Nortopsentin C was also identified as a potent inhibitor of calcineurin, a protein phosphatase, with an IC50 value of 11.4 µM. mdpi.com

DNA Intercalation: Early studies on the mechanism of action for the related topsentin (B55745) class of alkaloids suggested they can act as DNA-intercalating agents, thereby halting DNA synthesis. ucf.edunih.gov This mechanism is also proposed for this compound's antiplasmodial activity, where it appears to block the parasite's cell cycle progression by inhibiting DNA synthesis during the trophozoite stage. ucf.edunih.gov

Modulation of Cell Proliferation and Viability in Cancer Cell Lines

This compound and its derivatives have demonstrated significant in vitro cytotoxicity across a wide array of cancer cell lines. The parent compounds, Nortopsentins A, B, and C, were initially found to be cytotoxic against the P388 murine leukemia cell line. unipa.itnih.gov

Structural modifications of the Nortopsentin scaffold have led to analogues with enhanced and, in some cases, selective antiproliferative activity. For example, the butylmorpholino derivative 2y showed selective toxicity against the Hep G2 liver cancer cell line (EC50 = 3.25 µM) over the MCF-7 breast cancer line (EC50 = 23.05 µM). mdpi.com Thiazole-containing analogues have shown potent activity against the NCI's 60-cell line panel, with GI50 values in the micromolar to submicromolar range. mdpi.com Some of these analogues demonstrated selective cytotoxicity against leukemia and ovarian cancer cell lines. mdpi.com Furthermore, certain pyridine (B92270) nortopsentin analogues were found to effectively inhibit the growth of colorectal carcinoma cells. nih.govresearchgate.net

Table 3: Cytotoxic Activity of this compound and Selected Analogues
CompoundCell LineCancer TypeActivity (IC50/EC50/GI50 in µM)Reference
This compoundP388Murine Leukemia7.6 unipa.itnih.gov
Nortopsentin BP388Murine Leukemia7.8 unipa.itnih.gov
Nortopsentin CP388Murine Leukemia1.7 unipa.itnih.gov
Analogue 1aK562Leukemia3.27 mdpi.com
Analogue 1aIGROV1Ovarian Cancer8.14 mdpi.com
Analogue 2yHep G2Liver Cancer3.25 mdpi.com
Analogue 2yU-87 MGGlioblastomaMicromolar range mdpi.com
Analogue 4iHCT-116Colorectal Carcinoma2.35 researchgate.net
Analogue 10aLnCaPProstate Cancer14.6 mdpi.com

Synergistic Effects with Other Bioactive Agents

The therapeutic potential of Nortopsentin analogues can be enhanced when used in combination with other bioactive agents. Studies have demonstrated synergistic effects, particularly in the context of cancer treatment, where combination therapies can overcome resistance and improve efficacy.

A significant synergistic cytotoxic effect was observed when certain Nortopsentin analogues were combined with the chemotherapeutic drug paclitaxel. mdpi.comnih.govacs.org In models of diffuse malignant peritoneal mesothelioma (DMPM), the addition of a thiazole derivative (compound 2m or 3f) to paclitaxel-treated cells resulted in an increased apoptotic response. mdpi.comacs.org

Furthermore, in the context of colorectal cancer stem cells (CR-CSCs), which are notoriously resistant to conventional chemotherapy, Nortopsentin analogues have shown promise. mdpi.comnih.gov The indolyl-7-azaindolyl thiazole derivative NORA234, when combined with the CHK1 inhibitor rabusertib, demonstrated a synergistic and synthetically lethal effect. nih.govunicatt.it This combination was effective in killing both CD44v6-negative and CD44v6-positive CRC stem cell fractions, suggesting a strategy to overcome resistance and effectively treat colorectal cancer. unicatt.it

Table 4: Synergistic Combinations Involving Nortopsentin Analogues
Nortopsentin AnalogueCombination AgentCancer ModelObserved EffectReference
Thiazole derivative (2m/3f)PaclitaxelDiffuse Malignant Peritoneal Mesothelioma (DMPM)Synergistic cytotoxic effect, enhanced apoptosis mdpi.comacs.org
Indolyl-7-azaindolyl thiazole (NORA234)Rabusertib (CHK1 inhibitor)Colorectal Cancer Stem Cells (CR-CSCs)Synergistic, synthetic lethal effect, abrogation of proliferative potential nih.govunicatt.it
Indolyl-7-azaindolyl thiazolesOxaliplatin, 5-FluorouracilColorectal Cancer Stem Cells (CR-CSCs)Increased sensitivity of CSCs to chemotherapy mdpi.comnih.gov

Antimicrobial Activities and Mechanistic Understanding

This compound and its related compounds possess a notable range of antimicrobial activities, including antifungal, antibacterial, and antiplasmodial effects. unipa.itnih.govasm.org

Nortopsentins A, B, and C have demonstrated antifungal activity against Candida albicans and antibacterial activity against Bacillus subtilis. unipa.itnih.gov The minimum inhibitory concentrations (MICs) highlight their potential as antimicrobial agents.

The most striking antimicrobial property reported for this compound is its potent antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. asm.orgnih.gov It inhibits parasite growth at the trophozoite stage with a submicromolar 50% inhibitory concentration (IC50). asm.orgnih.gov The proposed mechanism for this activity is the inhibition of DNA synthesis. ucf.edunih.gov By potentially acting as a DNA-intercalating agent, this compound is thought to halt the parasite's development before the DNA synthesis phase in the trophozoite stage, leading to cell cycle arrest and death. ucf.edunih.gov

In addition, synthetic thiazole analogues of Nortopsentin have been shown to be effective inhibitors of bacterial biofilm formation, particularly against Staphylococcus aureus, without affecting the growth of the bacteria in their planktonic form. nih.gov This suggests an anti-virulence mechanism of action. nih.gov

Table 5: Antimicrobial Activity of this compound and Analogues
CompoundOrganismActivity TypeActivity (IC50/MIC in µM)Reference
This compoundCandida albicansAntifungal3.1 (MIC) unipa.itnih.gov
Nortopsentin BCandida albicansAntifungal6.2 (MIC) unipa.itnih.gov
Nortopsentin CCandida albicansAntifungal12.5 (MIC) unipa.itnih.gov
This compoundBacillus subtilisAntimicrobialActive unipa.itnih.gov
This compoundPlasmodium falciparumAntiplasmodial0.46 (IC50) researchgate.net
Thiazole AnaloguesStaphylococcus aureus ATCC 25923Antibiofilm0.40–2.03 (IC50) nih.gov

Antifungal Properties and Targets

This compound has demonstrated notable antifungal activity. nih.gov Specifically, it has been shown to be effective against Candida albicans, a common human fungal pathogen. nih.govunipa.it Research has reported a Minimum Inhibitory Concentration (MIC) value of 3.1 µM for this compound against C. albicans. nih.govunipa.it

While the precise molecular targets for its antifungal action are still under investigation, the broad-spectrum fungicidal activities of nortopsentin analogues suggest a mechanism that may disrupt fundamental cellular processes in fungi. acs.orgacs.org Further research is needed to fully elucidate the specific pathways and enzymes inhibited by this compound in fungal species.

Antibacterial Properties and Mode of Action

The antibacterial potential of this compound and its analogues has been explored against various bacterial strains. This compound has shown activity against Bacillus subtilis. nih.govunipa.it The mode of action for the antibacterial effects of nortopsentin-related compounds is thought to involve the inhibition of critical cellular functions.

Anti-biofilm Formation Mechanisms

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antibiotics. nih.gov Several studies have highlighted the ability of nortopsentin analogues to inhibit biofilm formation, particularly in Gram-positive bacteria like Staphylococcus aureus. nih.govnih.govresearchgate.net These compounds interfere with the initial stages of biofilm development without necessarily affecting the growth of the bacteria in their planktonic (free-swimming) form, indicating an anti-virulence rather than a bactericidal mechanism. nih.govresearchgate.netresearchgate.net

One of the key mechanisms underlying the anti-biofilm activity of nortopsentin analogues is the inhibition of Sortase A (SrtA). nih.govnih.gov SrtA is a transpeptidase enzyme found in Gram-positive bacteria that plays a crucial role in anchoring surface proteins to the cell wall. nih.gov These surface proteins are essential for bacterial adhesion to host tissues and the formation of biofilms. nih.govtandfonline.comtandfonline.com

Thiazole analogues of nortopsentin have been synthesized and shown to be potent inhibitors of SrtA. nih.govnih.gov By inhibiting SrtA, these compounds prevent the proper attachment of adhesins to the bacterial cell surface, thereby disrupting the initial step of biofilm formation. nih.gov For instance, certain thiazole nortopsentin analogues have demonstrated significant inhibitory activity against S. aureus biofilm formation, with some derivatives showing 50% inhibitory concentrations (IC50) in the low micromolar range. nih.govresearchgate.net

Antiparasitic Activities and Cellular Mechanisms

This compound has emerged as a promising candidate in the search for new antiparasitic agents, particularly against the malaria parasite, Plasmodium falciparum. nih.govasm.orgnih.gov

Antiplasmodial Activity against Plasmodium falciparum

In vitro studies have confirmed the potent antiplasmodial activity of this compound against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.govasm.orgucf.edu The compound exhibits 50% inhibitory concentrations (IC50) at submicromolar levels, with reported values of 460 nM for the 3D7 strain and 580 nM for the Dd2 strain. asm.orgresearchgate.net This indicates that this compound is effective against drug-resistant parasite strains, a critical need in the fight against malaria. nih.govucf.edu

Inhibition of Parasite Developmental Stages

Mechanistic studies have revealed that this compound specifically targets the intraerythrocytic development of the malaria parasite. nih.govasm.orgucf.edu When synchronized P. falciparum cultures were treated with this compound, their development was arrested at the trophozoite stage. nih.govasm.orgucf.edu The parasite's life cycle within red blood cells progresses from the ring stage to the trophozoite stage, then to the schizont stage, and finally to the release of new merozoites. ucf.edu The blockage at the trophozoite stage prevents the parasite from replicating and continuing the infection cycle. nih.govasm.org

The proposed mechanism of action suggests that this compound may act as a DNA-intercalating agent, thereby halting DNA synthesis. asm.orgucf.edu DNA replication in Plasmodium begins during the trophozoite stage. asm.orgucf.edu By potentially binding to DNA during the preceding ring stage, this compound could inhibit the necessary DNA synthesis for the parasite to transition to and mature through the trophozoite stage, leading to a cessation of the cell cycle. asm.orgucf.edu

Table of Research Findings for this compound

Biological Activity Organism/Strain Key Findings Citations
Antifungal Candida albicans MIC of 3.1 µM. nih.govunipa.it
Antibacterial Bacillus subtilis Demonstrates antimicrobial activity. nih.govunipa.it
Anti-biofilm Staphylococcus aureus Thiazole analogues inhibit biofilm formation with IC50 values as low as 0.40–2.03 µM. nih.govresearchgate.net
Antiplasmodial Plasmodium falciparum (3D7) IC50 of 460 nM. asm.orgresearchgate.net
Antiplasmodial Plasmodium falciparum (Dd2) IC50 of 580 nM. asm.orgresearchgate.netexpertnet.org

Table of Compound Names

Compound Name
This compound
Nortopsentin B
Nortopsentin E
Topsentin
Manzamine A
Chloroquine
Carbendazim
Chlorothalonil
Oroidin
Isoaaptamine

Putative Mechanisms of Action (e.g., DNA synthesis interference)

The proposed mechanism of action for this compound involves its function as a DNA-intercalating agent. nih.gov Studies have suggested that topsentins, the class of compounds to which this compound belongs, can insert themselves into the DNA structure, leading to a disruption of DNA synthesis. nih.gov This interference with a fundamental cellular process is thought to be a key contributor to its biological effects. nih.govencyclopedia.pub

In research involving the malaria parasite Plasmodium falciparum, treatment with this compound resulted in the developmental cycle being halted at the early trophozoite stage. nih.gov This stage is significant as it is when DNA synthesis begins in the parasite's asexual, erythrocytic growth phase. nih.gov The observed blockage aligns with the hypothesis that by inhibiting DNA synthesis, this compound prevents the progression of the cell cycle. nih.gov The interaction between fluoroquinolones and the enzyme-bound DNA complex, which prevents the normal assembly of DNA strands and leads to the inhibition of DNA synthesis, provides a parallel understanding of how such mechanisms can result in cell death. acs.orgsci-hub.se Further investigation is required to fully elucidate the precise molecular interactions through which this compound exerts this effect. nih.gov

Anti-inflammatory Activities and Molecular Pathways

This compound and its related bis-indolyl compounds have demonstrated potent anti-inflammatory activity in preclinical assays. mdpi.comunipa.itnih.govresearchgate.net The anti-inflammatory effects are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. frontiersin.orgmdpi.com

Research into various natural compounds has highlighted the importance of pathways such as the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in inflammation. frontiersin.orgmdpi.com These pathways regulate the production of numerous pro-inflammatory mediators. mdpi.com For instance, the NF-κB pathway controls the expression of proteins like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). mdpi.com Lathyrane diterpenoid hybrids, for example, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and stimulating autophagy. scienceopen.com While the specific interactions of this compound with these pathways are a subject of ongoing research, the potent anti-inflammatory activity of the nortopsentin class of molecules suggests they are promising candidates for the development of new anti-inflammatory agents. mdpi.comnih.govresearchgate.net

Antiviral Activities and Proposed Mechanisms of Action

Nortopsentin alkaloids have been identified for the first time as having potent antiviral activities, particularly against plant viruses. acs.orgnih.gov

Activity against Plant Viruses (e.g., Tobacco mosaic virus)

Derivatives and analogues of nortopsentin have shown significant inhibitory activity against the Tobacco mosaic virus (TMV). acs.orgnih.govnih.gov In comparative studies, many of these compounds displayed higher antiviral activities than the commercial antiviral agent Ribavirin. nih.govresearchgate.net The antiviral efficacy of nortopsentin derivatives is sensitive to the substituents on the molecule, indicating that structural modifications can be used to optimize this activity. nih.gov For example, specific analogues have demonstrated notable in vivo inhibitory rates against TMV.

Table 1: In Vivo Anti-TMV Activity of Nortopsentin Derivatives at 500 µg/mL

Compound Inactivation Activity (%) Curative Activity (%) Protective Activity (%)
Derivative 2e 50 59 56
Derivative 2k 60 58 52
Ribavirin (Control) 37.5 38.2 37.7

Data sourced from references nih.govacs.org.

Viral Particle Aggregation and Movement Inhibition

The proposed mechanism for the antiviral action of nortopsentin analogues against plant viruses involves direct interaction with the viral particles. nih.govacs.orgx-mol.net Research suggests that these compounds can induce the aggregation of viral particles. researchgate.netacs.orgx-mol.net This clumping effect is believed to be a key factor in their antiviral efficacy, as it physically hinders the movement and dispersal of the virus within the host plant, thereby limiting the spread of the infection. acs.orgx-mol.netfrontiersin.org This strategy of inducing viral aggregation is recognized as a method to neutralize viruses by slowing their diffusion and reducing their effective concentration. mdpi.com

Insecticidal Activities

In addition to their other biological effects, nortopsentin alkaloids have been found to possess good insecticidal properties. acs.orgnih.govmdpi.com This activity has been demonstrated against a range of insect pests. acs.orgnih.govnais.net.cn The broad-spectrum nature of this activity suggests that the nortopsentin scaffold could be a valuable starting point for developing new insecticidal agents. acs.org

Table 2: Insects Susceptible to Nortopsentin Alkaloids

Scientific Name Common Name
Mythimna separata Armyworm
Helicoverpa armigera Cotton Bollworm
Ostrinia nubilalis European Corn Borer
Plutella xylostella Diamondback Moth
Culex pipiens pallens Common House Mosquito

Data sourced from references acs.orgnih.govnais.net.cn.

Enzyme Inhibition Mechanisms and Kinetics

Competitive Enzyme Inhibition

Competitive inhibition occurs when an inhibitor molecule, which often structurally resembles the substrate, vies for the same active site on an enzyme. libretexts.orgknyamed.comtiktok.com This competition increases the substrate concentration required to achieve half of the maximum reaction velocity (Vmax), a value known as the Michaelis constant (Km), without altering the Vmax itself. libretexts.orgucl.ac.uktutorchase.com The inhibitory effect can be overcome by increasing the concentration of the substrate. libretexts.orgucl.ac.uk

Some analogues of nortopsentin have been identified as competitive inhibitors. For instance, certain derivatives act as inhibitors of cyclin-dependent kinase 1 (CDK1). acs.org The binding of these nortopsentin analogues to the active site of CDK1 prevents the natural substrate from binding, thereby inhibiting the enzyme's activity. acs.org This mechanism is crucial for controlling the cell cycle, as CDKs are central regulators of this process. nih.gov

Non-Competitive Enzyme Inhibition

In non-competitive inhibition, the inhibitor binds to the enzyme at a location other than the active site, known as an allosteric site. knyamed.comtiktok.comnih.gov This binding induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency. knyamed.comtutorchase.com A key characteristic of non-competitive inhibition is that it lowers the Vmax, while the Km remains unchanged. nih.govditki.com Unlike competitive inhibition, increasing the substrate concentration does not reverse the effects of a non-competitive inhibitor. libretexts.orgnih.gov

While direct evidence for Nortopsentin A itself acting as a purely non-competitive inhibitor is limited in the available research, this mechanism is a fundamental type of enzyme regulation. nih.govwikipedia.org Some enzyme inhibitors can act through a mixed-inhibition model, which has characteristics of both competitive and non-competitive inhibition. interesjournals.org

Uncompetitive Enzyme Inhibition

Uncompetitive inhibition is a rarer form of enzyme inhibition where the inhibitor binds exclusively to the enzyme-substrate (ES) complex. libretexts.orgwikipedia.org This binding locks the substrate into the active site, preventing the formation of the product. tutorchase.com A hallmark of uncompetitive inhibition is the parallel reduction of both Vmax and Km. libretexts.orgwikipedia.org This type of inhibition is more effective at high substrate concentrations because the formation of the ES complex is a prerequisite for the inhibitor to bind. ditki.com

Currently, there is no specific research available that explicitly identifies this compound or its direct derivatives as uncompetitive inhibitors of any particular enzyme.

Allosteric Regulation and Feedback Inhibition

Allosteric regulation involves the binding of a molecule to an allosteric site, leading to a change in the enzyme's conformation and, consequently, its activity. numberanalytics.com This can either enhance or inhibit the enzyme's function. numberanalytics.com Non-competitive inhibition is a form of allosteric regulation. nih.gov

Feedback inhibition is a common cellular control mechanism where the end product of a metabolic pathway allosterically inhibits an enzyme that functions early in the same pathway. numberanalytics.comsavemyexams.com This prevents the over-accumulation of the product. numberanalytics.com For example, ATP can act as a non-competitive inhibitor of pyruvate (B1213749) kinase, a key enzyme in glycolysis, to regulate ATP production. nih.gov

While nortopsentin derivatives have been shown to inhibit kinases like CDK1 and GSK3β, the specific details of whether this inhibition always occurs at the active site (competitive) or involves allosteric sites are not always fully elucidated in every study. unipa.itnih.gov The discovery of allosteric inhibitors for CDK2 opens up the possibility of developing selective allosteric inhibitors for other kinases like CDK1. nih.govbenthamdirect.com

Irreversible Enzyme Inhibition

Irreversible inhibitors form strong, often covalent, bonds with an enzyme, leading to its permanent inactivation. ucl.ac.uksavemyexams.comlibretexts.org This type of inhibition is not affected by increasing the substrate concentration. The only way for the cell to regain enzyme function is to synthesize new enzyme molecules. tutorchase.comsavemyexams.com

Some irreversible inhibitors are known as suicide inhibitors or mechanism-based inactivators. gpatindia.com These molecules are initially unreactive but are transformed into a highly reactive species by the enzyme's own catalytic mechanism, which then covalently binds to and inactivates the enzyme. gpatindia.com

While many drugs function as irreversible inhibitors, the current body of research does not specifically categorize this compound or its analogues as irreversible enzyme inhibitors. The interactions observed are generally described as reversible.

Table of Research Findings on Nortopsentin Analogues and Enzyme Inhibition:

Compound/DerivativeTarget Enzyme(s)Inhibition TypeIC50 ValuesReference
Nortopsentin analogues (1f, 3f, 1l)Cyclin-dependent kinase 1 (CDK1)Not specifiedNot specified acs.org
Thiazole (B1198619) nortopsentin analogues (2c, 2e, 2m)CDK1Not specified0.89 µM, 0.75 µM, 0.86 µM mdpi.com
Thiazole nortopsentin analogues (2c, 2e, 2m)GSK3βNot specified42.18 µM, 40.18 µM, 35.68 µM mdpi.com
Thiazole nortopsentin analogues (7c, 7d)CDK1Not specified0.41 µM, 0.85 µM mdpi.com
Nortopsentin CCalcineurinNot specified11.4 µM mdpi.com
1,3,4-Oxadiazole (B1194373) nortopsentin derivative (3b)Protein kinases (implicated)Not specifiedNot specified mdpi.com

Future Research Directions and Therapeutic Potential

Discovery of Novel Biological Activities

Initially, Nortopsentins A, B, and C were identified as having noteworthy in vitro cytotoxicity against P388 murine leukemia cells and antifungal activity against Candida albicans. nih.gov However, subsequent research has significantly expanded the known biological profile of nortopsentin and its analogues, revealing a variety of potential applications.

Recent studies have demonstrated that nortopsentin alkaloids possess potent antiviral, anti-phytopathogenic fungus, and insecticidal activities. acs.orgnih.gov This was the first report of such activities for this class of compounds. Further screening of marine natural product libraries identified Nortopsentin A as an inhibitor of Plasmodium falciparum, the parasite responsible for malaria. asm.org It was found to halt the parasite's growth at the trophozoite stage with submicromolar efficacy. asm.org The expanding list of activities also includes antibacterial and anti-inflammatory properties, highlighting the versatility of the nortopsentin scaffold. unipa.itnih.gov

The diverse biological activities of this compound and its derivatives are summarized below:

Anticancer: Cytotoxic against numerous human cancer cell lines, including leukemia, colon, breast, pancreatic, and lung cancer. mdpi.comunipa.it

Antifungal: Active against pathogenic fungi like Candida albicans and various anti-phytopathogenic fungi. nih.govacs.org

Antiviral: Shows activity against viruses such as the Tobacco Mosaic Virus (TMV). acs.orgnih.gov

Antiplasmodial: Inhibits the growth of chloroquine-sensitive and resistant strains of P. falciparum. asm.org

Insecticidal: Effective against several insect species, including Mythimna separata, Helicoverpa armigera, and Culex pipiens pallens. acs.orgnih.gov

Anti-inflammatory: In vivo studies in animal models have confirmed the potent anti-inflammatory activity of bis-indolyl compounds related to nortopsentin. unipa.itnih.gov

Antibacterial: Demonstrates activity against bacteria such as Bacillus subtilis and has been shown to inhibit staphylococcal biofilm formation. nih.govresearchgate.net

Advanced Structure-Activity Relationship Optimization for Enhanced Potency and Selectivity

The structural framework of this compound, characterized by a 2,4-bis-indolyl-imidazole skeleton, has been the subject of extensive structural manipulation to enhance its therapeutic properties. mdpi.comunipa.it Structure-activity relationship (SAR) studies have been crucial in guiding the synthesis of analogues with improved potency and selectivity.

Key findings from SAR studies include:

Modification of the Imidazole (B134444) Core: Replacing the central imidazole ring with other five-membered heterocycles like thiazole (B1198619), thiophene (B33073), oxazole, pyrazole, and 1,2,4-oxadiazole (B8745197) has yielded derivatives with significant, and sometimes improved, antiproliferative activity. mdpi.comresearchgate.net For instance, a thiophene analogue was particularly potent against a leukemia subpanel. mdpi.comresearchgate.net

Substitution on the Indole (B1671886) Rings: The indole moieties are critical for activity, but substitutions can fine-tune the biological effects. Replacing one or both indole units with azaindole moieties has led to compounds with broad-spectrum cytotoxic activity. mdpi.com Specifically, 7-azaindole (B17877) substitutions have proven beneficial. mdpi.com

Methylation: Simple modifications like methylation can dramatically impact cytotoxicity. Tri- and tetramethylated derivatives of Nortopsentin B showed a remarkable increase in cytotoxicity against P388 cells compared to the parent compound. unipa.itnih.gov

Side Chain and Linker Modification: The nature of the linking unit between the indole rings is vital. This compound was the most potent among a collection of six related bis(indolyl) natural products that varied in their linking unit. asm.org

Table 1: Effect of Structural Modifications on Biological Activity of Nortopsentin Analogues
Structural ModificationResulting Analogue TypeImpact on Biological ActivityReference
Replacement of Imidazole with ThiazoleThiazole AnaloguesGood antiproliferative activity in the micro- to submicromolar range, particularly against leukemia and breast cancer cell lines. mdpi.com
Replacement of Imidazole with ThiopheneThiophene AnaloguesPotent activity against leukemia subpanel (GI50 values: 0.34–3.54 µM). mdpi.comresearchgate.net
Replacement of Indole with AzaindoleAzaindole AnaloguesBroad cytotoxic activity against a spectrum of human cancer cell lines. mdpi.com
Methylation of Nortopsentin BMethylated DerivativesRemarkable improvement in in vitro cytotoxicity against P388 cells (IC50 values of 0.9 and 0.34 µM). unipa.itnih.gov
Replacement of Imidazole with PyrazolePyrazole AnaloguesAntiproliferative activity with GI50 values in the low micromolar range. researchgate.net

Comprehensive Delineation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which this compound and its analogues exert their effects is critical for their development as therapeutic agents. Research has pointed to several distinct mechanisms.

For its anticancer effects, studies on nortopsentin derivatives indicate they can induce cell cycle arrest and apoptosis. mdpi.comnih.gov Specifically, active thiazole analogues caused a significant decrease in the percentage of cells in the G0/G1 and S phases, with a corresponding increase in the G2/M phase, along with the appearance of a subG1-cell population indicative of apoptosis. mdpi.commdpi.com The pro-apoptotic mechanism has been associated with the externalization of plasma membrane phosphatidylserine (B164497) and mitochondrial dysfunction. mdpi.com

In its antiplasmodial activity against P. falciparum, it is suggested that this compound may act as a DNA-intercalating agent. asm.org This hypothesis is supported by the observation that the parasite's development is halted at the early trophozoite stage, which is when DNA synthesis begins. asm.org If the compound binds to DNA during the preceding ring stage, it would inhibit DNA synthesis and halt cell cycle progression. asm.org

For its antiviral activity against TMV, the proposed mechanism involves the aggregation of viral particles, which prevents their movement within the host plant. acs.orgnih.gov This physical mode of action represents a novel strategy for antiviral agent development in agriculture.

Development of Next-Generation this compound Analogues as Lead Compounds

The promising biological activities and well-defined SAR of the nortopsentin family have established them as valuable lead compounds for drug development. unipa.it Synthetic chemists have developed numerous analogues by modifying the core structure to create next-generation candidates with enhanced therapeutic profiles. mdpi.comresearchgate.net

Several series of analogues have shown significant promise:

Thiazole Analogues: A series of thiazole analogues, where the imidazole moiety was replaced by a thiazole ring and one indole was substituted with a 5-azaindole (B1197152) ring, showed potent antiproliferative activity against the NCI's 60-cell line panel. mdpi.com Another thiazole derivative, NORA234, was found to induce genotoxic stress and G2/M cell cycle arrest in colorectal cancer stem cells. mdpi.com The combination of NORA234 with a CHK1 inhibitor showed synergistic effects, providing a potential strategy for colorectal cancer treatment. mdpi.com

Oxadiazole and Thiadiazole Analogues: A new series of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) nortopsentin derivatives were synthesized and evaluated against pancreatic ductal adenocarcinoma (PDAC) cell lines. mdpi.com Several compounds showed significant antiproliferative activity, with the most active ones demonstrating the ability to inhibit CDK1. mdpi.com

Antiviral and Fungicidal Leads: Based on systematic evaluation, several derivatives have been identified as new lead compounds for agricultural applications. Compounds 2e and 2k emerged as promising leads for novel antiviral agents, while compounds 2f , 2h , and 2j were identified as leads for antifungal research. acs.orgnih.gov

Table 2: Activity of Promising Next-Generation Nortopsentin Analogues
Analogue/DerivativeTarget/IndicationKey FindingsReference
Thiazole Analogues (3e, 3f, 3p)LeukemiaHighly cytotoxic with GI50 values in the range of 0.24–2.13 µM. mdpi.com
NORA234 (Thiazole Analogue)Colorectal CancerCauses genotoxic stress and G2/M arrest; synergistic with CHK1 inhibitors. mdpi.com
Oxadiazole/Thiadiazole Analogues (3b, 3e, 4c, 5b, 6c)Pancreatic Cancer (PDAC)Showed potent antiproliferative activity against a panel of PDAC cells. mdpi.com
Derivatives 2e & 2kAntiviral (TMV)Excellent antiviral activities, identified as new lead compounds. In vivo inhibition rates of 50-60%. acs.orgnih.gov
Derivatives 2f, 2h, & 2jAntifungalDisplayed broad-spectrum fungicidal activities and identified as new leads. acs.orgnih.gov
Thiazole Analogues (1a-p)Antibacterial (Anti-biofilm)Inhibited biofilm formation in S. aureus with IC50 values as low as 0.40 µM without affecting planktonic growth. researchgate.net

Exploration of New Therapeutic Indications and Mechanistic Hypotheses

The diverse bioactivities of nortopsentin analogues suggest their potential application in new therapeutic areas beyond their initial focus on cancer.

One promising area is in the treatment of neurodegenerative diseases . A nortopsentin derivative has been identified as a potent inhibitor of GSK3β, a kinase implicated in the pathology of Alzheimer's disease and other inflammation-associated neurological syndromes. mdpi.com This finding could be a starting point for developing agents to treat these conditions.

Another emerging application is in combating bacterial infections , particularly those involving biofilms. New thiazole nortopsentin analogues have been shown to inhibit biofilm formation in pathogenic bacteria like Staphylococcus aureus at low micromolar concentrations. researchgate.net Crucially, these compounds exhibit an anti-virulence profile, as they inhibit the biofilm without affecting the growth of the free-living planktonic bacteria, which could reduce the pressure for developing resistance. researchgate.net

Future research should focus on:

Investigating the potential of GSK3β-inhibiting analogues for Alzheimer's and other neurological disorders.

Exploring the anti-biofilm capabilities of nortopsentin derivatives against a wider range of medically relevant bacteria and understanding the underlying mechanism.

Further probing the DNA-intercalating properties of this compound to clarify its mechanism against P. falciparum and its potential as an antiparasitic lead.

Expanding the evaluation of nortopsentin analogues against a broader array of viruses and fungi to identify new clinical and agricultural applications.

Q & A

Q. What are the established synthetic routes for Nortopsentin A and its analogues, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound analogues are synthesized via heterocyclic ring formation, often using sodium hydride and tetrahydrofuran under reflux. For example, replacing the central imidazole ring with [1,2,4]oxadiazole requires reacting intermediates like N’-hydroxy-1H-indole-3-carboxamide with methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate . Yield optimization involves controlling stoichiometry, temperature, and catalyst purity. Purity validation should include HPLC (>95%) and spectroscopic characterization (NMR, HRMS) .

Q. How is the structural integrity of this compound validated in novel derivatives?

Methodological Answer: Use X-ray crystallography for unambiguous confirmation of core scaffolds (e.g., the [1,3,4]thiadiazole[3,2-a]pyrimidin-5-one system). For intermediates, employ in silico modeling (DFT calculations) to predict stability and compare with experimental NMR/IR data . Novel derivatives require elemental analysis and mass spectrometry to confirm molecular formulas.

Q. What in vitro assays are most suitable for preliminary cytotoxicity screening of this compound analogues?

Methodological Answer: Use cell viability assays (e.g., MTT or SRB) on HCT116 (colon cancer) and MCF7 (breast cancer) lines, reporting GI50 values. Include positive controls (e.g., doxorubicin) and triplicate experiments to ensure reproducibility. Dose-response curves should span 0.1–100 µM to capture sub-micromolar activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

Methodological Answer: Systematically modify substituents on the indole/pyrrolopyridine rings and assess cytotoxicity. For example, introducing electron-withdrawing groups at the R-position (see scaffold in ) may enhance membrane permeability. Use comparative molecular field analysis (CoMFA) to model 3D-QSAR and prioritize synthetic targets .

Q. What strategies resolve contradictory cytotoxicity data across different cell lines or assay protocols?

Methodological Answer: Perform orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. mitochondrial membrane potential assays) to confirm mechanisms. Validate findings using clinical isolates or 3D tumor spheroids to mimic in vivo conditions. Statistical reconciliation (e.g., ANOVA with post-hoc tests) can identify protocol-dependent variability .

Q. How do researchers investigate the molecular targets of this compound in cancer pathways?

Methodological Answer: Employ proteomics (e.g., affinity chromatography with biotinylated this compound) to identify binding partners. Validate targets via siRNA knockdown or CRISPR-Cas9 gene editing, followed by rescue experiments. Pathway enrichment analysis (KEGG/GO) of RNA-seq data can elucidate affected networks .

Q. What experimental designs minimize bias in in vivo efficacy studies of this compound?

Methodological Answer: Use randomized, blinded xenograft models (e.g., nude mice with HCT116 tumors) with predefined endpoints. Adhere to CONSORT guidelines for sample size calculation and include sham controls. Pharmacokinetic parameters (Cmax, AUC) must be quantified via LC-MS/MS to correlate efficacy with bioavailability .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies between computational predictions and experimental results in SAR studies?

Methodological Answer: Re-evaluate force fields or parameter sets in docking simulations (e.g., switch from AutoDock Vina to Glide). Experimentally validate key predictions via site-directed mutagenesis of putative binding residues. Report both false positives/negatives to refine future models .

Q. What statistical frameworks are recommended for analyzing dose-dependent synergistic effects of this compound with chemotherapeutics?

Methodological Answer: Apply the Chou-Talalay combination index (CI) method, where CI < 1 indicates synergy. Use CompuSyn software to generate Fa-CI plots and calculate dose-reduction indices (DRI). Replicate experiments across ≥3 independent cultures to ensure robustness .

Ethical & Reproducibility Considerations

Q. How can researchers ensure the reproducibility of this compound biological assays across laboratories?

Methodological Answer: Adopt standardized protocols (e.g., ATCC cell culture guidelines) and share raw data via repositories like Zenodo. Publish detailed synthetic procedures, including failure routes, in supporting information. Cross-validate findings with external collaborators using blinded samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.